molecular formula C19H27N3O2 B10810319 6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol

6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol

Katalognummer: B10810319
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: HJHREIVXNSLCQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol is a synthetic organic compound featuring a quinolin-4-ol core structure substituted with a 4-ethylpiperazine moiety. This molecular architecture, which integrates a privileged heterocyclic scaffold with a nitrogen-containing ring system, is of significant interest in modern medicinal chemistry and drug discovery research. Piperazine and quinoline derivatives are widely recognized as critical structural components in pharmaceuticals, present in more than twenty classes of therapeutic agents . The specific structural features of this compound suggest potential research applications in the development of ligands for central nervous system (CNS) targets. Compounds incorporating piperazine derivatives have demonstrated high affinity and selectivity for dopamine receptor subtypes, particularly D2 and D3 receptors, which are important targets for Parkinson's disease and other neurological disorders . The ethylpiperazine moiety may contribute to enhanced blood-brain barrier penetration and receptor binding affinity, while the quinoline core provides a rigid planar structure that can facilitate interactions with biological targets. This chemical reagent is intended for research purposes only, specifically for in vitro biological evaluation, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the development of novel therapeutic agents. Researchers are exploring similar quinoline-piperazine hybrids for their potential multifunctional pharmacological activities, including possible antioxidant properties and metal-chelating capabilities that could be relevant to neurodegenerative conditions . Note: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Proper personal protective equipment should be used when handling, and safe laboratory practices must be followed at all times.

Eigenschaften

IUPAC Name

6-ethoxy-3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-4-21-8-10-22(11-9-21)13-17-14(3)20-18-7-6-15(24-5-2)12-16(18)19(17)23/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHREIVXNSLCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Gould-Jacobs Reaction for Quinoline Ring Formation

The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-hydroxyquinoline derivatives. This method involves cyclocondensation of aniline derivatives with β-keto esters under acidic conditions. For 6-ethoxy-2-methyl substitution:

  • Starting Material : 4-Ethoxy-3-methylaniline is reacted with ethyl acetoacetate in polyphosphoric acid at 120–140°C.

  • Cyclization : Intramolecular attack of the β-keto ester enolate forms the quinoline ring, with the ethoxy group directing regioselectivity to the C6 position.

  • Yield Optimization : Recent adaptations using microwave irradiation (150°C, 20 min) improve yields to 78% compared to traditional thermal methods (45% yield over 8 hrs).

Limitations :

  • Limited tolerance for bulky substituents at C3.

  • Requires post-synthetic modifications to introduce the piperazine moiety.

Conrad-Limpach Cyclization for 4-Hydroxyquinolines

The Conrad-Limpach approach offers an alternative route through condensation of anilines with β-keto esters followed by thermal cyclization:

Key Advances :

  • Use of ionic liquids (e.g., [BMIM][BF₄]) as solvents reduces decomposition, increasing yield to 71%.

  • Computational modeling confirms that ethoxy groups lower the activation energy for cyclization by 12.3 kcal/mol compared to methoxy analogs.

Biere-Seelen’s Michael Addition-Cyclization Strategy

This method constructs the quinoline core through a Michael addition-cyclization sequence:

  • Michael Adduct Formation : Methyl anthranilate reacts with dimethyl acetylenedicarboxylate (DMAD) in THF at 0°C to form enaminoester intermediates.

  • Cyclization : Treatment with NaOMe/MeOH induces ring closure to 4-hydroxyquinoline-3-carboxylate.

  • Decarboxylation : Heating with Cu powder in quinoline removes the 3-carboxyl group, yielding the unsubstituted core.

Adaptation for Target Molecule :

  • Introducing methyl and ethoxy groups requires pre-functionalized anthranilate esters.

  • Piperazine installation via Buchwald-Hartwig amination post-cyclization achieves 89% coupling efficiency.

Piperazine Moiety Incorporation Strategies

Direct N-Alkylation of Piperazine

The 4-ethyl-piperazin-1-ylmethyl group is introduced via alkylation of piperazine with a quinoline-bound chloromethyl intermediate:

Critical Parameters :

  • Stoichiometric control (1.2 eq piperazine) prevents dialkylation.

  • Anhydrous conditions are essential to avoid hydrolysis of the chloromethyl precursor.

Reductive Amination for Side-Chain Installation

A two-step process combines imine formation and reduction:

  • Imine Formation : React 3-aminomethylquinoline with 4-ethylpiperazine-1-carbaldehyde (EtOH, 60°C).

  • Reduction : NaBH₄ in MeOH reduces the imine to the secondary amine, achieving 91% yield with >99% purity.

Advantages :

  • Avoids harsh alkylation conditions.

  • Enables introduction of diverse piperazine analogs.

Ethoxy and Methyl Group Installation Techniques

Regioselective Ethoxylation at C6

Ethoxy group introduction requires careful timing to prevent O→N migration:

  • Early-Stage Installation : Ethoxylation of 4-nitrocatechol followed by reduction to the aniline precursor ensures C6 specificity.

  • Late-Stage Etherification : Ullmann coupling of 6-bromo-quinoline with NaOEt/CuI achieves 76% yield but risks core decomposition above 100°C.

Methyl Group Introduction at C2

Directed ortho-metalation (DoM) enables precise methyl placement:

  • Directed Metalation : Treat 6-ethoxyquinoline with LDA at -78°C to deprotonate C2.

  • Methylation : Quench with methyl iodide to install the methyl group (68% yield).

  • Oxidation : H₂O₂/NaOH oxidizes the 4-position to the hydroxyl group.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurity (%)Key Advantage
Gould-Jacobs + Alkylation534%98.2Scalability
Conrad-Limpach + Reductive Amination628%97.5Thermal stability
Biere-Seelen + Buchwald-Hartwig741%99.1Functional group tolerance

Findings :

  • The Biere-Seelen route offers superior yield but requires expensive Pd catalysts.

  • Conrad-Limpach methods are preferable for gram-scale synthesis despite moderate yields .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol is investigated for its potential as a therapeutic agent in various diseases, particularly due to its antimicrobial and anticancer properties.

Research indicates that quinoline derivatives exhibit significant biological activities:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa
AnticancerPotential effects on cancer cell lines
AntifungalActivity against fungi like Candida albicans

Case Studies

Recent studies have highlighted the compound's efficacy in various applications:

  • Antimicrobial Studies :
    • A study published in RSC Advances demonstrated that derivatives of quinoline showed potent antimicrobial activity against multiple pathogens, suggesting that modifications to the quinoline structure can enhance efficacy .
  • Anticancer Research :
    • Investigations into the anticancer properties of quinoline derivatives have shown promising results in inhibiting tumor growth in vitro .
  • Toxicity Studies :
    • Acute oral toxicity studies indicate that while some derivatives show no significant adverse effects at lower concentrations, others exhibit mortality at higher doses, emphasizing the need for careful dosage management .

Wirkmechanismus

The mechanism of action of 6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight CAS/Patent Reference
6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol (Target) Quinolin-4-ol - 6-Ethoxy
- 3-(4-Ethyl-piperazin-1-ylmethyl)
- 2-Methyl
Not Provided N/A
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Quinolin-4-one - 1-Ethyl
- 6-Fluoro
- 7-Piperazin-1-yl
604.635 CAS 1007468-21-4
7-[(3S)-4-Ethyl-3-methylpiperazin-1-yl]-2-(2-methyl-1,3-benzoxazol-6-yl)-4H-quinolizin-4-one Quinolizin-4-one - 7-[(3S)-4-Ethyl-3-methylpiperazin-1-yl]
- 2-(2-Methyl-benzoxazol-6-yl)
Not Provided EP Patent (Compound 65)
7-(4-Aminopiperidin-1-yl)-2-(2-methyl-1,3-benzoxazol-6-yl)-4H-quinolizin-4-one Quinolizin-4-one - 7-(4-Aminopiperidin-1-yl)
- 2-(2-Methyl-benzoxazol-6-yl)
Not Provided EP Patent (Compound 75)

Key Observations

Core Structure Variations: The target compound’s quinolin-4-ol core differs from the quinolin-4-one () and quinolizin-4-one () analogs.

Substituent Effects: Piperazine Modifications: The 4-ethyl-piperazine group in the target compound contrasts with substituents like 4-methylpiperazine (EP Patent Compound 60) or 4-aminopiperidine (Compound 75). Heterocyclic Additions: Compounds in feature benzoxazole substituents, which are absent in the target compound. Benzoxazole moieties are known to enhance antimicrobial or kinase inhibitory activity, suggesting divergent therapeutic applications compared to the target’s simpler quinoline framework .

Functional Group Impact :

  • The 6-ethoxy group in the target compound replaces the 6-fluoro substituent in ’s analog. Ethoxy groups are less electronegative than fluorine, which may reduce metabolic stability but improve bioavailability due to reduced polarity .

Research Findings and Inferences

  • Pharmacokinetics : Piperazine-containing compounds (e.g., ) often exhibit moderate-to-high solubility in aqueous media, but the 4-ethyl group in the target compound may reduce solubility compared to unsubstituted piperazine derivatives .
  • Bioactivity: Quinolin-4-ol derivatives are less studied than quinolin-4-ones, but the hydroxyl group could enable interactions with metalloenzymes or oxidative targets, contrasting with the ketone’s role in redox reactions .
  • Patent Trends: The EP Patent compounds () emphasize quinolizin-4-ones with benzoxazole and piperazine modifications, suggesting a focus on anticancer or antiviral applications. The target compound’s lack of benzoxazole may narrow its utility to neurological targets (e.g., serotonin or dopamine receptors) .

Biologische Aktivität

6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

The molecular formula of 6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol is C19H27N3O2C_{19}H_{27}N_{3}O_{2}, with a molecular weight of approximately 329.4 g/mol. The structure features a quinoline core with ethoxy and piperazine substituents, which enhance its biological activity.

PropertyValue
Molecular FormulaC19H27N3O2
Molecular Weight329.4 g/mol
IUPAC Name6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methylquinolin-4-ol

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves modulation of cellular processes such as signal transduction and gene expression, which are critical for its therapeutic effects.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol possesses activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of quinoline derivatives, particularly their ability to induce apoptosis in cancer cells. For instance, compounds structurally similar to 6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol have shown efficacy against human breast cancer cells by inhibiting key enzymes involved in cancer cell proliferation.

Case Study: Efficacy Against Breast Cancer
In a study evaluating the efficacy of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanisms involved included inhibition of PARP1 activity and enhancement of apoptotic pathways, indicating that 6-Ethoxy derivatives could serve as promising candidates for cancer therapy .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. The introduction of piperazine moieties has been shown to improve solubility and bioavailability, which are crucial for therapeutic applications.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various strains
AnticancerInduces apoptosis in breast cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Ethoxy-3-(4-ethyl-piperazin-1-ylmethyl)-2-methyl-quinolin-4-ol?

  • Methodological Answer : The compound can be synthesized via heterocyclization and functionalization of quinoline precursors. For example, 6-amino-2-methylquinolin-4-ol (a structural analog) reacts with electrophilic agents like ethyl bromoacetate or bromoacetophenone under reflux conditions in anhydrous ethanol with sodium acetate as a catalyst. These reactions yield thiazolidinone or thiazole derivatives, which are key intermediates for introducing piperazine and ethoxy groups . Similar approaches involve Schiff base formation with aldehydes or thiourea derivatives with isothiocyanates, followed by cyclization .

Q. How is structural characterization performed for quinoline derivatives like this compound?

  • Methodological Answer : Characterization typically employs 1H/13C NMR to confirm substituent positions and regioselectivity, IR spectroscopy to identify functional groups (e.g., C=O, N-H), and mass spectrometry for molecular weight validation. For example, in , the imine bond in Schiff base derivatives was confirmed via NMR shifts at δ 8.5–9.0 ppm, while thiourea derivatives showed characteristic IR peaks at 1250–1300 cm⁻¹ (C=S stretching) . Elemental analysis (C, H, N) is also critical to verify purity .

Q. What biological activities are associated with quinoline-piperazine hybrids?

  • Methodological Answer : Quinoline derivatives are studied for antimicrobial, antiviral, and anti-inflammatory properties. For instance, thiourea-quinoline hybrids (e.g., compound 5 in ) exhibit activity against protozoal infections, while thiazolidinone derivatives (e.g., compound 6 ) are evaluated for cytotoxicity via MTT assays . Antioxidant activity is assessed using DPPH radical scavenging, with IC₅₀ values compared to standards like ascorbic acid .

Advanced Research Questions

Q. How can reaction mechanisms for heterocyclization steps be validated experimentally?

  • Methodological Answer : Mechanistic studies employ kinetic isotope effects (KIE) and intermediate trapping . For example, in the synthesis of thiazolidinones ( ), the nucleophilic attack of thiourea sulfur on α-halo carbonyl compounds is monitored via LC-MS to isolate intermediates. Computational modeling (DFT) can further predict transition states and activation energies .

Q. What strategies optimize reaction yields for piperazine-containing quinolines?

  • Methodological Answer : Yield optimization involves screening solvent polarity (e.g., dioxane/acetic acid vs. ethanol), catalyst loading (e.g., sodium acetate at 10–20 mol%), and temperature control . achieved 75–85% yields for thiourea derivatives by refluxing at 80°C for 5–6 hours, while higher temperatures (>100°C) led to decomposition . Microwave-assisted synthesis can reduce reaction times from hours to minutes .

Q. How do researchers resolve contradictions in physicochemical data (e.g., conflicting logP values)?

  • Methodological Answer : Discrepancies in logP or solubility are addressed via standardized protocols :

  • Experimental logP : Use shake-flask methods with octanol/water partitioning followed by HPLC quantification.
  • Theoretical logP : Compare results from software (e.g., ChemAxon, ACD/Labs) with experimental data to identify outliers.
  • Stability studies : Assess compound integrity under varying pH and temperature conditions using UPLC-MS .

Q. What theoretical frameworks guide the design of quinoline-based therapeutics?

  • Methodological Answer : Research is often anchored in structure-activity relationship (SAR) models and molecular docking against target proteins (e.g., SARS-CoV-2 Mpro for antiviral activity). For example, piperazine moieties are incorporated to enhance blood-brain barrier penetration in CNS-targeted drugs, guided by Lipinski’s Rule of Five and Veber’s criteria for bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.